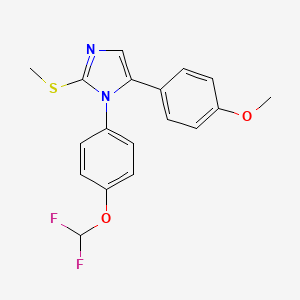

1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole” is an organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The molecule also contains methoxy (OCH3) and methylthio (SCH3) functional groups, which are commonly found in a wide range of organic compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a cyclization reaction. The methoxy and methylthio groups could be introduced through substitution reactions .

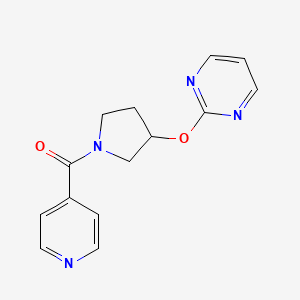

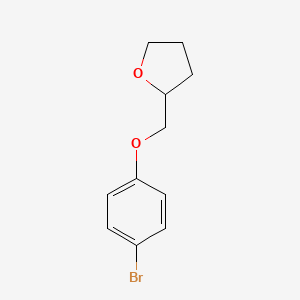

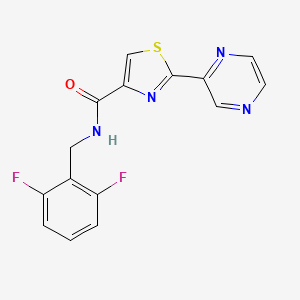

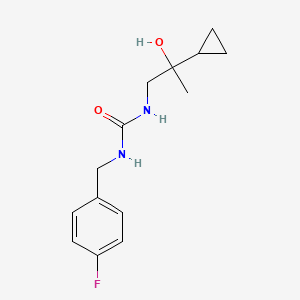

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, along with the methoxy and methylthio substituents. The difluoromethoxy group would introduce elements of polarity and potential for hydrogen bonding .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole ring and the various substituents. The electron-donating methoxy and methylthio groups could potentially increase the reactivity of the aromatic ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar difluoromethoxy group and the potential for hydrogen bonding could impact properties like solubility and melting point .

Scientific Research Applications

Corrosion Inhibition

- Imidazole derivatives, including those with methoxyphenyl groups, have been investigated for their potential as corrosion inhibitors. A study by Prashanth et al. (2021) found that imidazole derivatives demonstrated significant corrosion inhibition efficiency on mild steel in acidic solutions, with certain derivatives showing up to 96% efficiency. This was attributed to strong adsorption following the Langmuir model and mixed type adsorption (physisorption and chemisorption) (Prashanth et al., 2021).

Synthesis and Characterization

- Odasso and Toja (1983) described a one-pot synthesis method for an imidazole derivative, highlighting its use in pharmacokinetics and metabolism studies (Odasso & Toja, 1983).

- Emel’yanenko et al. (2017) conducted a study on the thermochemical properties of different 1-(R-phenyl)-1H-imidazoles, providing insight into their physicochemical properties adjustable for practical applications (Emel’yanenko et al., 2017).

Pharmacological Applications

- Ramanathan (2017) explored the synthesis and biological activities of an imidazole derivative, emphasizing its pharmaceutical importance due to the ionizable aromatic compound that improves pharmacokinetic characteristics (Ramanathan, 2017).

- Schiatti et al. (1986) investigated a non-acidic imidazole derivative, MDL-035, for its anti-inflammatory and analgesic activities, noting its greater potency compared to other common anti-inflammatory drugs and its low gastroulcerogenic activity in rats (Schiatti et al., 1986).

Chemical Synthesis and Analysis

- Collman et al. (2000) synthesized and determined the pKa values of 1-(o-hydroxyphenyl)imidazole carboxylic esters, serving as building blocks for synthesizing active-site model compounds of cytochrome c oxidase (Collman et al., 2000).

- Moosavi‐Zare et al. (2013) used disulfonic acid imidazolium chloroaluminate as a catalyst for the synthesis of pyrazoles, showcasing the versatility of imidazole derivatives in chemical synthesis (Moosavi‐Zare et al., 2013).

Future Directions

properties

IUPAC Name |

1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)-2-methylsulfanylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2O2S/c1-23-14-7-3-12(4-8-14)16-11-21-18(25-2)22(16)13-5-9-15(10-6-13)24-17(19)20/h3-11,17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUFIIRXFVBBIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2577801.png)

![1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2577802.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(5-acetamido-2-methylphenyl)amino]acetamide](/img/structure/B2577805.png)

![6-Tert-butyl-2-[(oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2577806.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]oxamide](/img/structure/B2577814.png)

![ethyl 4-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2577824.png)